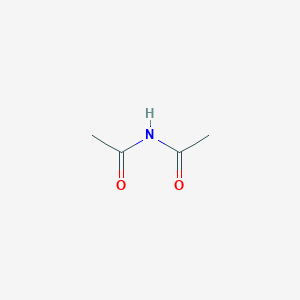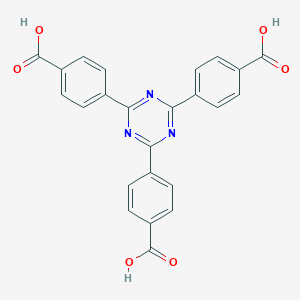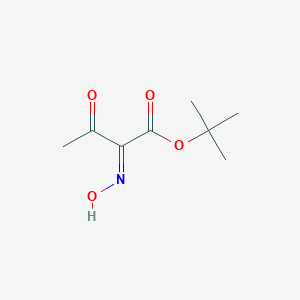
tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate, also known as t-Bu HOBt, is a chemical compound that belongs to the family of hydroxyimino esters. It is a white crystalline solid that is soluble in water, methanol, and acetonitrile. Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in organic chemistry as a coupling reagent in peptide synthesis and other chemical reactions. We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in peptide synthesis involves the activation of carboxyl groups in amino acids. T-Bu HOBt reacts with the carboxyl group to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt improves the efficiency and selectivity of the reaction by reducing the formation of side products.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used in chemical reactions and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate has several advantages for lab experiments. It is a stable and easy-to-handle compound that is soluble in water and organic solvents. It is also a highly efficient coupling reagent in peptide synthesis, leading to high yields and selectivity of the reaction. However, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt has some limitations for lab experiments. It is a toxic and irritant substance that requires careful handling and disposal. It is also relatively expensive compared to other coupling reagents, which may limit its use in large-scale peptide synthesis.
Direcciones Futuras
There are several future directions for research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate. One area of research could focus on the development of new coupling reagents that are more efficient and selective than tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt. Another area of research could investigate the use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in the synthesis of other organic compounds, such as esters and amides. Additionally, research could focus on the optimization of the synthesis method for tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt to improve its yield and reduce its cost. Overall, further research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
In conclusion, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is a widely used coupling reagent in peptide synthesis and other chemical reactions. It is a stable and efficient compound that has several advantages for lab experiments. However, it also has some limitations and requires careful handling and disposal. Future research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
Métodos De Síntesis
The synthesis of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate involves the reaction of tert-butyl N-hydroxyiminoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction produces tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt as a white crystalline solid in high yield. The synthesis method is simple and efficient, making tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt a popular coupling reagent in peptide synthesis.
Aplicaciones Científicas De Investigación
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in scientific research as a coupling reagent in peptide synthesis. Peptides are essential molecules in biological systems, and their synthesis is crucial for the development of new drugs and therapies. T-Bu HOBt is used in peptide synthesis to improve the efficiency and selectivity of the reaction. It is also used in the synthesis of other organic compounds, such as esters and amides.
Propiedades
Número CAS |
1312786-80-3 |
|---|---|
Nombre del producto |
tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5+ |
Clave InChI |
ALOFLJUGJDMERX-RMKNXTFCSA-N |
SMILES isomérico |
CC(=O)/C(=N\O)/C(=O)OC(C)(C)C |
SMILES |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
SMILES canónico |
CC(=O)C(=NO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




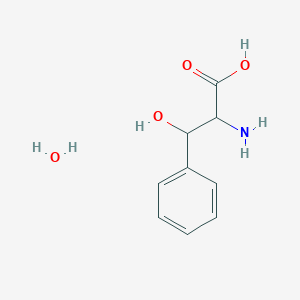
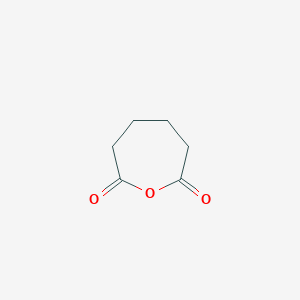
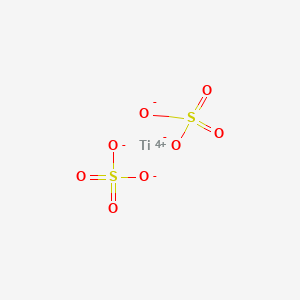
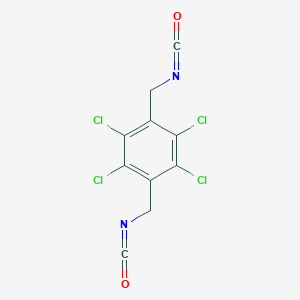
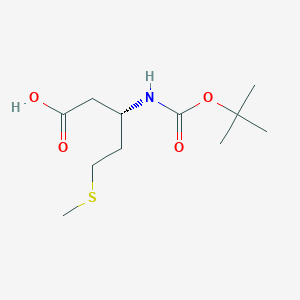
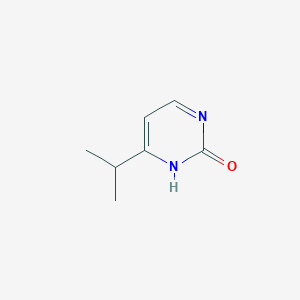
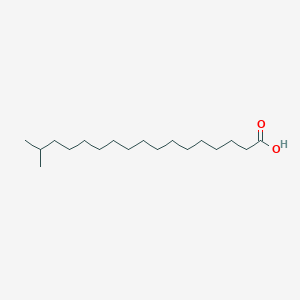
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
